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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action,
experimental protocols, and key data associated with the use of Atto 565 N-
hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of primary amines in biological
molecules.

Core Mechanism of Action: Amine Acylation

The fundamental principle behind the labeling of proteins, peptides, and other biomolecules
with Atto 565 NHS ester is a nucleophilic acyl substitution reaction. The primary amine,
present on molecules such as the epsilon-amino group of lysine residues or the N-terminus of
proteins, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, which is an
activated ester. This reaction results in the formation of a stable amide bond, covalently linking
the Atto 565 fluorophore to the target molecule, and releases N-hydroxysuccinimide (NHS) as a
byproduct.[1][2][3]

The reaction is highly dependent on the pH of the solution. For the primary amine to be an
effective nucleophile, it must be in its unprotonated state.[4][5] Therefore, the reaction is
typically carried out in a slightly alkaline buffer, with an optimal pH range of 8.0 to 9.0.[3][4][5][6]
A pH of 8.3 is frequently recommended as a good compromise to ensure a sufficient
concentration of unprotonated amines while minimizing the competing hydrolysis of the NHS
ester.[4][5][7][8]
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Figure 1: Reaction of Atto 565 NHS ester with a primary amine.

A significant side reaction is the hydrolysis of the NHS ester, where it reacts with water to form
the free Atto 565 carboxylic acid, which is no longer reactive towards amines.[4][5] The rate of
hydrolysis increases with pH.[2][5] Therefore, it is crucial to perform the labeling reaction
promptly after preparing the dye solution and to control the pH of the reaction buffer.[4][6]

Quantitative Data

The following tables summarize the key quantitative data for Atto 565 and the NHS ester
reaction.

Table 1: Optical Properties of Atto 565
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Property Value Reference

Maximum Absorption (Aabs) 564 nm

Molar Extinction Coefficient
1.2x10°M—tcm™?
(emax)

Maximum Fluorescence

. 590 nm

Emission (Afl)
Fluorescence Quantum Yield

90%
(nfl)
Fluorescence Lifetime (tfl) 4.0 ns
Correction Factor (CF260) 0.27
Correction Factor (CF280) 0.12

Table 2: Recommended Reaction Conditions

Parameter Recommended Value Reference
pH 7.2 - 9.0 (optimum 8.3-8.5) [11[81I9]

4 - 37 °C (Room temperature
Temperature ) [7]

is common)

) ) 30 minutes to overnight
Incubation Time . [7][10][11]
(typically 1-2 hours)

] ) 1:1 to 20:1 (typically 2:1 to
Molar Ratio (Dye:Protein) 10:2) [12]

Solvents for Stock Solution Anhydrous DMF or DMSO (1116191

Table 3: Factors Influencing Reaction Efficiency
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Factor Effect on Efficiency Reference

Optimal between 8.0 and 9.0
for unprotonated amines.

pH : : [41[5][8]
Higher pH increases

hydrolysis.

Higher temperatures can
Temperature increase reaction rate but also [7]

hydrolysis.

Higher concentrations of
Concentration reactants favor the labeling [11]

reaction over hydrolysis.

Amine-containing buffers (e.qg.,
Buffer Composition Tris) will compete with the [1][7]

target molecule for the dye.

Anhydrous, amine-free
] solvents for the dye stock
Solvent Quality _ » (41161
solution are critical to prevent

premature hydrolysis.

Other nucleophiles like thiols
) and hydroxyls can react with

Presence of Nucleophiles ] [13][14][15]
NHS esters, though primary

amines are more reactive.

Experimental Protocols

Below are detailed methodologies for labeling proteins and oligonucleotides with Atto 565 NHS
ester.

Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Materials:
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o Atto 565 NHS ester

e Protein to be labeled in an amine-free buffer (e.g., PBS, bicarbonate buffer)

e Anhydrous, amine-free DMSO or DMF

e Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

e Quenching buffer: 1 M Tris-HCI, pH 8.0

¢ Gel filtration column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS)
Procedure:

» Prepare Protein Solution: Dissolve or dialyze the protein into the labeling buffer at a
concentration of 1-5 mg/mL.[4][6] Ensure the solution is free of amine-containing substances
like Tris or glycine.

o Prepare Dye Stock Solution: Immediately before use, dissolve Atto 565 NHS ester in
anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4][6]

o Reaction: While gently vortexing the protein solution, add the desired molar excess of the
dye stock solution. A 2 to 10-fold molar excess of dye to protein is a common starting point.
[12]

e Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from
light.[10] For Atto 565, some protocols recommend an extended incubation of up to 18 hours
at ambient temperature for the reaction to be completed.[5][6]

e Quenching (Optional): To stop the reaction, add a small volume of quenching buffer to a final
concentration of 50-100 mM and incubate for an additional 30 minutes. This will react with
any remaining NHS ester.

 Purification: Separate the labeled protein from the unreacted dye and NHS byproduct using
a gel filtration column.[4][6] The first colored fraction to elute will be the labeled protein.

o Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of
the purified conjugate at 280 nm (for the protein) and 564 nm (for Atto 565). The following
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formula can be used:

Degree of Labeling (DOL) = (Asea / €s64) / [(A2s0 - (Asea X CF280)) / €280]

Where:

o Asea and Azso are the absorbances at 564 nm and 280 nm, respectively.

o gse4 and €280 are the molar extinction coefficients of Atto 565 and the protein, respectively.

o CFazso0 is the correction factor for the absorbance of Atto 565 at 280 nm (0.12).

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amine-modified oligonucleotides.

Materials:

Atto 565 NHS ester

Amine-modified oligonucleotide

Anhydrous, amine-free DMSO or DMF

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

Purification system (e.g., gel filtration, HPLC)

Procedure:

e Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the
labeling buffer to a concentration of approximately 0.1 mM.

e Prepare Dye Stock Solution: Immediately before use, dissolve Atto 565 NHS ester in
anhydrous DMSO or DMF to a concentration of approximately 5 mg/mL.

o Reaction: Add a 5-10 fold molar excess of the dye stock solution to the oligonucleotide
solution.[11]
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 Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[11]

 Purification: Separate the labeled oligonucleotide from the free dye using gel filtration or
reverse-phase HPLC.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.
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Figure 2: General experimental workflow for protein labeling.
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Figure 3: Key factors influencing the outcome of the labeling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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